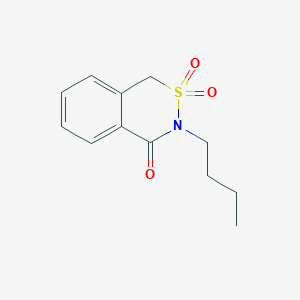

Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

Descripción general

Descripción

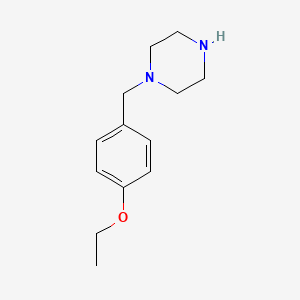

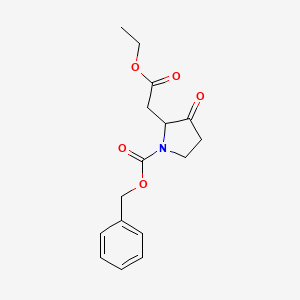

“Benzyl 2-(2-ethoxy-2-oxoethyl)-4-morpholinecarboxylate” is a chemical compound . It seems to be related to “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, a derivative of N-Boc piperazine . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of similar compounds, such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, involves characterization by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Physical And Chemical Properties Analysis

The empirical formula of a similar compound, “Benzyl 2-(2-ethoxy-2-oxoethyl)-4-morpholinecarboxylate”, is C16H21NO5, and its molecular weight is 307.34 .

Aplicaciones Científicas De Investigación

Spectroscopic Study of Carboxylic Acids

Research has investigated the influence of metals on the electronic systems of biologically significant molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Techniques such as infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance were employed to examine the changes in the electronic systems induced by metals. This understanding aids in predicting the reactivity and stability of complex compounds, which is crucial for comprehending the interactions of these compounds with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Biodegradation of Gasoline Ether Oxygenates

The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading ETBE aerobically, through carbon and energy source or cometabolism using alkanes, have been identified. The biodegradation involves initial hydroxylation followed by the formation of intermediates such as acetaldehyde and tert-butyl alcohol. Understanding the biodegradation mechanisms of such compounds is essential for assessing their environmental impact and for developing bioremediation strategies (Thornton et al., 2020).

Advances in Hydroxycarbonylation Reactions

There has been significant interest in the carbonylation reactions in aqueous-organic two-phase systems, particularly in the context of transition-metal catalysis. Research has shown that carbonylation reactions, such as those involving benzyl chloride and bromobenzene, can be efficiently conducted under biphasic conditions. These advances highlight the potential for improved catalytic activities and the application of these reactions in various industrial processes (Bertoux, Monflier, Castanet, & Mortreux, 1999).

Mecanismo De Acción

Direcciones Futuras

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

Propiedades

IUPAC Name |

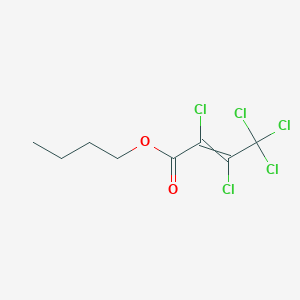

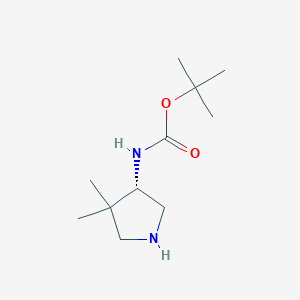

benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-2-21-15(19)10-13-14(18)8-9-17(13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKJWXUTGCGCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186459 | |

| Record name | Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219841-93-7 | |

| Record name | Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219841-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-](/img/structure/B3368754.png)

![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)